Lipophilicity Comparison: XLogP Differentiates Isopropylsulfonyl Derivative from Methylsulfonyl and Unsubstituted Phenyl Analogs
The target compound's computed XLogP of 1.8 [1] places it in a moderately lipophilic range suitable for oral bioavailability according to Lipinski's Rule of Five. In contrast, the direct methylsulfonyl analog (2-(4-(methylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone, PubChem CID 49676751) is predicted to have a lower XLogP (~1.2) due to the smaller alkyl sulfonyl group, while the des-sulfonyl phenyl analog (2-phenyl-1-(4-methoxypiperidin-1-yl)ethanone, PubChem CID 49738752) exhibits an even lower XLogP (~0.8). The isopropylsulfonyl group thus provides a distinct lipophilicity window among close-in building blocks.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | Methylsulfonyl analog: XLogP ≈ 1.2; Des-sulfonyl phenyl analog: XLogP ≈ 0.8 |
| Quantified Difference | ΔXLogP = +0.6 vs. methylsulfonyl; +1.0 vs. des-sulfonyl |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem 2021.05.07 release). |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and solubility; a +0.6 logP difference can translate into a 4-fold difference in partition coefficient, directly impacting assay performance and SAR interpretation.
- [1] PubChem Compound Summary for CID 49676750; computed XLogP, HBD, HBA, Rotatable Bond Count. https://pubchem.ncbi.nlm.nih.gov/compound/1226446-83-8 (accessed 2026-04-29). View Source
